Amifostine

描述

属性

IUPAC Name |

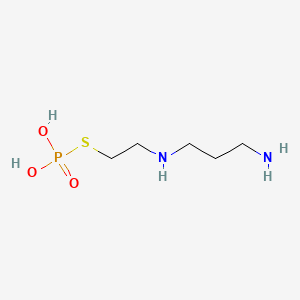

2-(3-aminopropylamino)ethylsulfanylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-12-11(8,9)10/h7H,1-6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOQGQFVAUAYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCSP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59178-37-9 (di-hydrochloride salt), 63717-27-1 (monohydrate) | |

| Record name | Amifostine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020537886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022585 | |

| Record name | Amifostine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amifostine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, 1.87e+01 g/L, Water approximately 450 (mg/mL), 95% Ethanol < 0.01 (mg/mL), Chloroform < 0.01 (mg/mL), Toluene < 0.01 (mg/mL) | |

| Record name | Amifostine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMIFOSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amifostine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHIOFOS | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296961%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Color/Form |

White crystalline powder | |

CAS No. |

20537-88-6 | |

| Record name | Amifostine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20537-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amifostine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020537886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifostine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | amifostine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | amifostine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amifostine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-aminopropyl)aminoethyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIFOSTINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILA426L95O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMIFOSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amifostine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Pathways Affected by Amifostine's Active Metabolite WR-1065

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifostine, a cytoprotective agent, undergoes dephosphorylation in vivo to its active metabolite, 2-[(3-aminopropyl)amino]ethanethiol, commonly known as WR-1065. This thiol-containing compound exhibits a multifaceted mechanism of action, primarily recognized for its ability to mitigate the cytotoxic effects of chemotherapy and radiation on normal tissues. This technical guide provides a comprehensive overview of the core molecular pathways modulated by WR-1065, focusing on its impact on DNA repair, cell cycle regulation, apoptosis, and cellular redox environments. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug development and cancer biology.

Core Molecular Pathways Modulated by WR-1065

WR-1065 exerts its influence on a variety of cellular processes through direct and indirect interactions with key signaling molecules. Its effects are not limited to simple radical scavenging but extend to the intricate regulation of pathways that govern cell fate in response to genotoxic stress.

DNA Repair Pathways

WR-1065 has been shown to modulate DNA repair processes, a critical aspect of its cytoprotective and potentially antimutagenic properties. A key area of influence is Homologous Recombination (HR), a major pathway for the repair of DNA double-strand breaks. Studies have demonstrated that WR-1065 can suppress hyper-recombination induced by DNA damage, a previously unrecognized mechanism of its radioprotective effects[1][2].

Cell Cycle Regulation

WR-1065 influences cell cycle progression through the modulation of key regulatory proteins, most notably the tumor suppressor p53.

-

p53 Activation: WR-1065 activates p53 through a non-genotoxic, c-Jun N-terminal kinase (JNK)-dependent signaling pathway. This activation is not associated with the typical DNA damage-induced phosphorylation of p53 at serine residues 15, 20, or 37. Instead, WR-1065 treatment leads to the phosphorylation of p53 at Threonine-81, a known JNK phosphorylation site, and a decrease in the formation of the inactive p53-JNK complex. This activation of p53 by WR-1065 can be reduced by approximately 50% through the use of a dominant-negative form of JNK.

-

Induction of p21: The activation of p53 by WR-1065 leads to the downstream expression of the cyclin-dependent kinase inhibitor p21.

-

Cell Cycle Arrest: The upregulation of p21 contributes to cell cycle arrest, primarily at the G1/S and G2 phases. This delay in cell cycle progression allows more time for DNA repair before replication or mitosis. WR-1065 has been observed to cause an accumulation of cells in the G2 phase.

Apoptosis

The modulation of p53 by WR-1065 also has implications for the apoptotic pathway. Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax. WR-1065 has been shown to reduce radiation-induced apoptosis in certain cell lines. For instance, in p53-negative HL-60 cells, WR-1065 significantly decreased the percentage of apoptosis following exposure to 8 Gy of radiation[3].

Oxidative Stress and Antioxidant Effects

WR-1065 is a potent thiol antioxidant that directly scavenges free radicals. Beyond this direct effect, it also modulates endogenous antioxidant defense systems.

-

NF-κB Activation and MnSOD Upregulation: WR-1065 activates the transcription factor NF-κB. This activation leads to a significant increase in the expression and activity of manganese superoxide dismutase (MnSOD), a key mitochondrial antioxidant enzyme. Studies have reported up to a 15-fold increase in Sod2 protein levels following WR-1065 treatment. This upregulation of MnSOD contributes to the delayed radioprotective effects of WR-1065.

Inhibition of Topoisomerase II

WR-1065 has been demonstrated to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation. This inhibition is associated with a reduction in the enzyme's phosphorylation status. The catalytic activity of topoisomerase II has been shown to be reduced by 50% in the presence of WR-1065, which is consistent with the observed accumulation of cells in the G2 phase of the cell cycle[2][4].

Quantitative Data Summary

The following tables summarize the quantitative effects of WR-1065 on various molecular and cellular endpoints as reported in the literature.

| Pathway | Parameter Measured | Cell Line/System | WR-1065 Concentration | Effect | Reference |

| DNA Repair | Homologous Recombination Frequency | S31WT human cells | 4 mM (30 min) or 40 µM (24 h) | Significantly reduced I-SceI-induced hyper-recombination (40-fold increase post-induction) | |

| Cell Cycle Regulation | Topoisomerase II Activity | CHO AA8 cells | 4 µM to 4 mM | ~50% reduction in enzyme activity | |

| Cell Cycle Distribution | CHO AA8 cells | 4 mM | Accumulation of cells in the G2 phase | ||

| Apoptosis | Radiation-Induced Apoptosis | HL-60 cells (p53 negative) | Not specified | Greatly reduced percentage of apoptosis 24h after 8 Gy irradiation | |

| Oxidative Stress | MnSOD (Sod2) Protein Levels | SA-NH mouse sarcoma cells | 40 µM or 4 mM | ~15-fold increase over control | |

| Cytoprotection | Clonogenic Survival (Protection Factor) | U87 (p53 wt) glioma cells | 4 mM | 2.4 | |

| Clonogenic Survival (Protection Factor) | D54 (p53 wt) glioma cells | 4 mM | 1.9 | ||

| Clonogenic Survival (Protection Factor) | U251 (p53 mut) glioma cells | 4 mM | 2.6 | ||

| Clonogenic Survival (Protection Factor) | A172 (p53 mut) glioma cells | 4 mM | 2.8 |

| Protein Expression | Protein | Effect | Fold Change/Comment | Reference |

| p53 | Activation/Accumulation | JNK-dependent, non-genotoxic activation. | ||

| p21 | Upregulation | Downstream of p53 activation. Specific fold-change data not readily available. | ||

| Bax | Upregulation | Downstream of p53 activation. Specific fold-change data not readily available. | ||

| MnSOD (Sod2) | Upregulation | ~15-fold increase via NF-κB activation. |

Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the long-term survival and proliferative capacity of cells after treatment with WR-1065 and/or radiation.

Materials:

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

WR-1065

-

Irradiation source (e.g., X-ray machine)

-

6-well or 100 mm culture dishes

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Seed cells at a low density in culture dishes and allow them to attach overnight.

-

Treat the cells with the desired concentration of WR-1065 for a specified period (e.g., 4 mM for 30 minutes) prior to irradiation.

-

Irradiate the cells with a range of doses.

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubate the cells for 7-14 days to allow for colony formation (a colony is typically defined as a group of at least 50 cells).

-

Aspirate the medium, wash the colonies with PBS, and fix them with methanol or 10% formalin.

-

Stain the colonies with crystal violet solution for 10-30 minutes.

-

Gently wash the dishes with water and allow them to air dry.

-

Count the number of colonies in each dish.

-

Calculate the plating efficiency and surviving fraction for each treatment group. The Protection Factor (PF) can be calculated as the ratio of radiation doses that produce the same level of survival in the presence and absence of WR-1065.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with WR-1065.

Materials:

-

Cell culture reagents

-

PBS

-

Trypsin-EDTA

-

WR-1065

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with the desired concentration of WR-1065 for the specified time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells to remove the ethanol and wash them with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence of the PI, which is proportional to the amount of DNA in each cell.

-

The resulting DNA histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Kinetoplast DNA (kDNA) Decatenation Assay for Topoisomerase II Activity

This assay measures the catalytic activity of topoisomerase II by its ability to decatenate the interlocked network of circular DNA from kinetoplasts.

Materials:

-

Nuclear extracts containing topoisomerase II

-

Kinetoplast DNA (kDNA)

-

WR-1065

-

Assay buffer (containing ATP and MgCl2)

-

Stop buffer (containing SDS and a loading dye)

-

Proteinase K

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and the desired concentration of WR-1065 or vehicle control.

-

Initiate the reaction by adding the nuclear extract containing topoisomerase II.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop buffer.

-

Treat the samples with proteinase K to digest proteins.

-

Load the samples onto an agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA under UV light.

-

Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the loading well. The extent of decatenation is a measure of topoisomerase II activity.

Signaling Pathway and Experimental Workflow Diagrams

Caption: WR-1065 activates p53 via the JNK signaling pathway.

Caption: WR-1065 induces MnSOD expression via NF-κB activation.

Caption: Experimental workflow for a clonogenic survival assay.

Conclusion

The active metabolite of this compound, WR-1065, is a pleiotropic molecule that impacts multiple, interconnected molecular pathways. Its well-documented antioxidant properties are complemented by its ability to modulate DNA repair, induce cell cycle arrest through p53 activation, and regulate apoptosis. Furthermore, its inhibitory effect on topoisomerase II adds another layer to its complex mechanism of action. A thorough understanding of these molecular interactions is paramount for the strategic development of novel therapeutic approaches that leverage the cytoprotective and potentially anticancer synergistic effects of WR-1065. This guide provides a foundational resource for researchers to delve deeper into the intricate biology of this compelling compound.

References

- 1. This compound Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound metabolite WR-1065 disrupts homologous recombination in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WR-1065, the active metabolite of this compound (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. topogen.com [topogen.com]

Amifostine as a Scavenger of Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifostine, known chemically as ethanethiol, 2-[(3-aminopropyl)amino]-, dihydrogen phosphate (ester), is a cytoprotective agent initially developed as a radioprotector during a classified nuclear warfare project[1][2]. It is an inorganic thiophosphate pro-drug that, upon activation, exhibits potent scavenging capabilities against reactive oxygen species (ROS)[3][4]. This technical guide provides an in-depth overview of the core mechanisms of this compound as a ROS scavenger, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. This compound's ability to selectively protect normal tissues from the cytotoxic effects of radiation and certain chemotherapies, without compromising their antitumor efficacy, makes it a subject of significant interest in oncology and radiobiology[2].

Mechanism of Action

This compound's cytoprotective effects are primarily mediated by its active thiol metabolite, WR-1065. The conversion of the prodrug this compound to WR-1065 is a critical step in its mechanism of action.

Activation of this compound

This compound is dephosphorylated by alkaline phosphatase enzymes, which are abundant in the membranes of normal tissues but are found in lower concentrations in tumor tissues. This differential expression of alkaline phosphatase is a key factor in the selective protection of normal cells. Once dephosphorylated, the active metabolite WR-1065 is rapidly taken up into normal cells through a carrier-mediated facilitated diffusion process.

Reactive Oxygen Species Scavenging

The primary mechanism by which WR-1065 protects cells from ROS-induced damage is through direct scavenging of free radicals. The sulfhydryl group (-SH) on the WR-1065 molecule readily donates a hydrogen atom to neutralize highly reactive oxygen species such as hydroxyl radicals (•OH). In vitro studies have confirmed the potent hydroxyl radical scavenging activity of this compound, with an EC50 of 255 µM at pH 7.4.

Beyond direct scavenging, the mechanisms of this compound's cytoprotective action are multifaceted and include:

-

Induction of Hypoxia: The auto-oxidation of WR-1065 can lead to a reduction in intracellular oxygen levels, creating a hypoxic environment that is less susceptible to radiation-induced damage.

-

Donation of Hydrogen: WR-1065 can chemically repair damaged DNA by donating a hydrogen atom.

-

Modulation of Endogenous Antioxidant Systems: this compound has been shown to upregulate the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), further enhancing the cell's capacity to neutralize ROS.

Signaling Pathways Modulated by this compound

This compound, through its active metabolite WR-1065, influences several critical signaling pathways involved in cellular stress response, survival, and apoptosis.

References

- 1. This compound: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: the preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WR-1065, the Active Metabolite of this compound, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

Amifostine's Influence on DNA Repair and Chromatin Stability: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amifostine, a cytoprotective agent, has demonstrated significant effects on mitigating the toxicity associated with chemotherapy and radiotherapy. Its mechanisms of action are multifaceted, extending beyond simple free-radical scavenging to intricate interactions with DNA repair pathways and modulation of chromatin stability. This technical guide provides a comprehensive overview of the core molecular mechanisms through which this compound and its active metabolite, WR-1065, influence these critical cellular processes. We delve into the quantitative effects of this compound on DNA damage and repair, present detailed experimental protocols for assessing its impact, and visualize the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's role in maintaining genomic integrity.

Introduction

This compound (Ethyol®) is an organic thiophosphate prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065.[1] This conversion is a key determinant of its selective protection of normal tissues, which generally exhibit higher alkaline phosphatase activity compared to tumor tissues.[2] While initially recognized for its potent free-radical scavenging properties, the cytoprotective effects of this compound are now understood to involve a complex interplay of molecular mechanisms that enhance DNA repair and stabilize chromatin structure.[3][4] This guide will explore these mechanisms in detail, providing the technical information necessary for advanced research and development.

Mechanisms of Action

This compound's influence on DNA repair and chromatin stability is not attributed to a single mode of action but rather a combination of synergistic effects.

Free Radical Scavenging

The primary and most well-established mechanism of this compound's cytoprotective effect is the scavenging of reactive oxygen species (ROS) generated by radiotherapy and certain chemotherapeutic agents. The active metabolite, WR-1065, contains a sulfhydryl group that readily donates a hydrogen atom to neutralize free radicals, thereby preventing them from inducing DNA damage, such as single- and double-strand breaks.[5]

Modulation of DNA Repair Pathways

WR-1065 actively participates in and modulates several DNA repair pathways:

-

Enhancement of DNA Repair Fidelity: Studies have shown that WR-1065 can accelerate the rate of DNA repair. It is believed to do so by influencing the activity of key DNA repair enzymes.

-

Modulation of Homologous Recombination (HR): WR-1065 has been shown to disrupt and suppress hyper-recombination in response to DNA damage. This is significant because while HR is a crucial repair pathway, its overstimulation can lead to genomic instability. By modulating HR, WR-1065 may help maintain a balance that favors accurate repair without promoting deleterious recombination events.

-

Influence on DNA Topoisomerase II: WR-1065 can inhibit the activity of topoisomerase IIα, an enzyme critical for DNA replication and segregation. This inhibition can lead to cell cycle arrest, providing more time for DNA repair to occur before the cell enters mitosis.

Chromatin Stability

WR-1065 contributes to the stabilization of chromatin, making the DNA less susceptible to damage. This is achieved through:

-

DNA Condensation: The disulfide metabolite of this compound, WR-33278, which has a structure similar to polyamines, can bind to DNA and induce a more condensed chromatin state. This compaction can physically shield the DNA from damaging agents.

-

Stimulation of Polyamine Synthesis: WR-1065 treatment can lead to an increase in the intracellular levels of polyamines, which are known to bind to DNA and stabilize chromatin structure.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound and its active metabolite WR-1065 on DNA damage and repair markers.

Table 1: Effect of this compound/WR-1065 on DNA Strand Breaks (Comet Assay)

| Cell Type | Treatment | DNA Damage Metric | Result | Reference |

| Murine Peripheral Blood Leukocytes | Cisplatin (10 mg/Kg) + this compound (56 and 105 mg/Kg) | % Undamaged Cells | Significant increase in undamaged cells (p<0.01) | |

| Human Lymphocytes | Idarubicin + this compound (14 mM) | % Tail DNA | Decreased mean % tail DNA | |

| HepG2 Cells | Dacarbazine (5 µg/ml) + this compound (5 mg/ml) | % DNA in Tail, Tail Moment | Significant decrease in DNA damage (p<0.001) | |

| Human Lymphocytes | X-rays + this compound (250-5,000 µg/ml) with Alkaline Phosphatase | Dose-Modifying Factor (DMF) | Significant radioprotective effect (p < 0.05), mean DMF of 0.87 in vivo |

Table 2: Effect of this compound/WR-1065 on DNA Double-Strand Break (DSB) Markers

| Cell Type | Treatment | DSB Marker | Result | Reference |

| Normal Human Dermal Fibroblasts (NHDF) | γ-irradiation + this compound | γH2AX/53BP1 foci | Supported DSB repair | |

| MCF7 Carcinoma Cells | γ-irradiation + this compound | γH2AX/53BP1 foci | Altered/decreased DSB repair | |

| RKO36 Cells | X-rays + WR-1065 (4 mM) | Micronuclei Formation | Significantly reduced micronuclei formation (p<0.0001) | |

| Human Fibroblasts | 2 Gy X-rays + this compound (96 mM pretreatment) | γH2AX foci per cell | Reduction in the number of foci at 10 min and 24 h post-irradiation |

Table 3: Effect of WR-1065 on Homologous Recombination

| Cell System | Inducer of HR | WR-1065 Concentration | Result | Reference |

| Mammalian Cells | DNA damage | 40 µM | Decreased frequency of homologous recombination | |

| HR-proficient vs. -deficient cells | Irradiation | 4 mM | Selective protection against radiation-induced cell killing in HR-proficient cells |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Alkaline Comet Assay for DNA Strand Break Quantification

This assay, also known as single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Fully frosted microscope slides

-

Normal melting point (NMP) agarose

-

Low melting point (LMP) agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Slide Preparation: Pre-coat slides with a layer of 1% NMP agarose and let them dry.

-

Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of ~1x10^5 cells/mL.

-

Embedding Cells: Mix the cell suspension with 0.5% LMP agarose at 37°C and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify at 4°C for 10 minutes.

-

Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

-

Neutralization: Gently remove the slides and immerse them in neutralization buffer for 5 minutes, repeat three times.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. DNA damage is quantified by measuring the length and intensity of the "comet tail."

Immunofluorescence Staining for γH2AX Foci

This method is used to visualize and quantify DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-phospho-Histone H2A.X, Ser139)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with the desired agents.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides with antifade medium.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

RAD51 Foci Formation Assay for Homologous Recombination

This assay assesses the formation of RAD51 foci, a key step in homologous recombination.

Materials:

-

Same as for γH2AX staining, with the primary antibody being anti-RAD51.

Procedure:

-

Follow the same general procedure as for γH2AX immunofluorescence staining, substituting the anti-γH2AX primary antibody with an anti-RAD51 primary antibody.

-

It is often useful to co-stain for a cell cycle marker like Geminin to specifically analyze RAD51 foci in the S/G2 phases of the cell cycle, when HR is active.

-

Quantify the number of RAD51 foci per nucleus in the cell population of interest.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's action.

Caption: this compound activation and primary mechanisms of action.

Caption: WR-1065 influence on the ATM-p53 signaling pathway.

Caption: Workflow for the Alkaline Comet Assay.

Conclusion

This compound and its active metabolite, WR-1065, exert a profound influence on DNA repair and chromatin stability through a combination of direct and indirect mechanisms. Beyond their well-documented role as free-radical scavengers, they actively modulate key DNA repair pathways, including homologous recombination, and influence the activity of critical enzymes like topoisomerase II. Furthermore, their ability to promote a more condensed and stable chromatin state provides an additional layer of protection against genotoxic insults. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate and harness the cytoprotective properties of this compound. A thorough understanding of these intricate molecular interactions is paramount for the continued development and optimization of this compound as a supportive care agent in oncology and for exploring its potential in other therapeutic areas where genomic stability is compromised.

References

- 1. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crpr-su.se [crpr-su.se]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

Amifostine's Modulation of the Cell Cycle in Response to Cytotoxic Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifostine, a broad-spectrum cytoprotective agent, has garnered significant attention in oncology for its ability to mitigate the toxic effects of chemotherapy and radiation on normal tissues.[1][2] Initially developed as a radioprotective agent, its clinical applications have expanded to reduce cumulative hematologic, renal, and neurological toxicities associated with various cytotoxic treatments.[1][3] this compound is a prodrug that is dephosphorylated in vivo to its active metabolite, WR-1065.[4] This conversion is more efficient in normal tissues due to higher alkaline phosphatase activity, leading to a selective protective effect. Beyond its well-documented free-radical scavenging properties, this compound and WR-1065 exert profound effects on cellular processes, including DNA repair, gene expression, and, critically, cell cycle progression. This guide provides a comprehensive overview of the mechanisms by which this compound modulates the cell cycle, particularly in the context of cytotoxic agent administration, and offers detailed experimental protocols for investigating these effects.

Mechanism of Action: How this compound Modulates the Cell Cycle

This compound's influence on the cell cycle is a key component of its cytoprotective mechanism. The active metabolite, WR-1065, can induce cell cycle arrest, providing a window for DNA repair before the cell commits to replication or mitosis with damaged genetic material. This effect is often dependent on the cellular context, particularly the status of the tumor suppressor protein p53.

p53-Dependent G1 Arrest

A primary mechanism of this compound-induced cytoprotection involves the activation of a p53-dependent pathway, leading to a transient arrest in the G1 phase of the cell cycle. In p53-proficient cells, exposure to this compound or WR-1065 leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21 (WAF1/CIP1). p21, in turn, inhibits the activity of cyclin D1/CDK4 and cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition. This blockade prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it sequesters E2F transcription factors, thereby halting entry into the S phase. This G1 arrest is a critical protective mechanism in normal tissues.

p53-Independent G2/M Arrest

In addition to G1 arrest, this compound has been observed to induce a G2/M phase arrest. Interestingly, this G2 arrest appears to be independent of p53 status, occurring in both p53-proficient and -deficient cells. The precise mechanism of this G2/M arrest is less clearly defined but may involve the modulation of other cell cycle regulators. For instance, WR-1065 has been shown to affect the phosphorylation and activity of topoisomerase II alpha, an enzyme crucial for chromosome segregation during mitosis, leading to an accumulation of cells in G2.

Differential Effects on Normal versus Tumor Cells

A crucial aspect of this compound's clinical utility is its selective protection of normal tissues without compromising the anti-tumor efficacy of cytotoxic therapies. This selectivity is attributed to several factors, including the differential uptake and metabolism of this compound in normal versus tumor tissues. Furthermore, many tumor cells have mutated or non-functional p53, rendering them incapable of undergoing the protective G1 arrest induced by this compound. In some instances, in p53-deficient tumor cells, this compound can even enhance the cytotoxicity of agents like paclitaxel by promoting entry into the G2/M phase, a point of maximum sensitivity to taxanes.

This compound's Interaction with Cytotoxic Agents

The interplay between this compound and various cytotoxic agents is of significant interest in optimizing cancer therapy. By modulating the cell cycle, this compound can either protect normal cells from damage or, in some cases, sensitize tumor cells to treatment.

Paclitaxel

Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to arrest in the M phase of the cell cycle and subsequent apoptosis. This compound has been shown to protect normal cells from paclitaxel-induced toxicity. In p53-proficient normal cells, this compound-induced G1 arrest prevents them from reaching the M phase, where they would be susceptible to paclitaxel's effects. Conversely, in p53-deficient tumor cells, this compound does not induce G1 arrest and may even enhance paclitaxel's efficacy by causing a G2/M accumulation.

| Cell Line | p53 Status | Treatment | % Apoptosis (Fold Change vs. Paclitaxel alone) | Reference |

| HCT116 | Proficient | Paclitaxel + this compound | 1.75 ± 0.2-fold decrease | |

| HCT116 | Deficient | Paclitaxel + this compound | 2.1 ± 0.2-fold increase |

Cisplatin

Cisplatin is a platinum-based chemotherapeutic that forms DNA adducts, leading to DNA damage and subsequent cell cycle arrest and apoptosis. This compound is known to protect against cisplatin-induced nephrotoxicity and myelosuppression. The protective mechanism involves both the scavenging of reactive platinum species by WR-1065 and the induction of a p53-dependent G1 arrest in normal cells, allowing for DNA repair.

| Cell Type | Treatment | Effect | Reference |

| Murine Peripheral Blood Leukocytes | Cisplatin + this compound | Significant reduction in DNA damage |

Doxorubicin

Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cytotoxicity. This compound can protect against doxorubicin-induced cardiotoxicity, a major dose-limiting side effect. This protection is mediated, in part, by the free-radical scavenging activity of WR-1065. Cell cycle modulation also likely plays a role, with G1 arrest in normal cells providing time for repair of doxorubicin-induced DNA damage.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental designs discussed, the following diagrams are provided.

References

An In-depth Technical Guide to the Anti-mutagenic and Anti-carcinogenic Properties of Amifostine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amifostine (WR-2721) is a broad-spectrum cytoprotective agent recognized for its ability to mitigate the toxic effects of chemotherapy and radiotherapy on normal tissues. Beyond its established role in cytoprotection, a compelling body of evidence highlights its significant anti-mutagenic and anti-carcinogenic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning these effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This compound, a phosphorylated prodrug, is selectively activated in normal tissues to its active thiol metabolite, WR-1065, which orchestrates a multi-faceted defense against genotoxic insults. This selective activation, coupled with its ability to scavenge free radicals, enhance DNA repair, modulate the cell cycle, and influence apoptosis, positions this compound as a promising agent in the prevention of therapy-induced secondary malignancies and the broader field of cancer prevention.

Core Mechanisms of Anti-mutagenesis and Anti-carcinogenesis

This compound's protective effects against mutagenesis and carcinogenesis are not attributed to a single mode of action but rather a synergistic interplay of several mechanisms, primarily executed by its active metabolite, WR-1065.

Selective Activation in Normal Tissues

This compound is a prodrug that requires dephosphorylation by alkaline phosphatase to its active free thiol form, WR-1065[1][2][3][4]. Normal tissues exhibit higher levels of alkaline phosphatase activity compared to most tumor tissues[1]. This differential expression, along with the hypovascularity and acidic microenvironment of many tumors, leads to a significantly higher concentration of WR-1065 in healthy cells, thereby conferring selective protection.

Free Radical Scavenging

A primary mechanism of this compound's protective action is the direct scavenging of reactive oxygen species (ROS) generated by radiotherapy and certain chemotherapeutic agents. WR-1065, with its sulfhydryl group, is a potent antioxidant that neutralizes these damaging free radicals before they can interact with and mutate cellular DNA.

DNA Protection and Repair

WR-1065 actively participates in the protection and repair of DNA. It can donate a hydrogen atom to repair damaged DNA, effectively reversing the initial steps of mutagenic lesion formation. Furthermore, this compound has been shown to enhance the activity of DNA repair enzymes, facilitating the efficient removal of DNA adducts and other forms of damage. Studies have indicated that this compound's protective effect against radiation-induced DNA damage is dependent on the activity of DNA repair proteins like RecN, which is involved in the repair of DNA double-strand breaks.

Modulation of Cell Cycle

WR-1065 can induce a transient cell cycle arrest, typically at the G1/S or G2/M checkpoints, in normal cells. This pause allows more time for the cellular machinery to repair DNA damage before it becomes permanently fixed through replication or mitosis, thus preventing the propagation of mutations. This effect is often mediated through the p53 signaling pathway.

Induction of Antioxidant Enzymes

This compound has been shown to induce the expression of endogenous antioxidant enzymes, such as manganese superoxide dismutase (SOD2), through the activation of the NF-κB signaling pathway. This delayed effect provides a longer-lasting protective shield against oxidative stress. A single 400 mg/kg dose of this compound in mice resulted in a significant elevation of SOD2 activity in various tissues 24 hours after treatment. This induction of SOD2 has been correlated with a delayed radioprotective effect.

Regulation of Apoptosis

The role of this compound in apoptosis is complex and appears to be cell-type and context-dependent. In some instances, it protects normal cells from apoptosis induced by genotoxic agents. Conversely, in certain cancer cell lines, this compound has been observed to potentiate apoptosis, potentially by sensitizing tumor cells to the effects of chemotherapy. The p53 status of the cell can significantly influence the apoptotic response to this compound.

Quantitative Data on Anti-mutagenic and Anti-carcinogenic Effects

The following tables summarize key quantitative findings from various studies investigating the efficacy of this compound.

Table 1: Reduction of DNA Damage by this compound

| Experimental System | Genotoxic Agent | This compound/WR-1065 Concentration/Dose | Endpoint Measured | Quantitative Reduction in DNA Damage | Reference |

| Murine Peripheral Blood Leukocytes (in vivo) | Cisplatin (10 mg/kg) | 56 mg/kg and 105 mg/kg | DNA damage (Comet Assay) | Significant reduction (p<0.01) in damaged cells at lower doses. | |

| Human Lymphocytes (in vitro) | Gamma-irradiation | 250-5,000 µg/ml | Initial DNA damage (Comet Assay) | Significant radioprotective effect (p < 0.05) across all concentrations. | |

| Rat Kidneys (in vivo) | Cisplatin (10 mg/kg) | 200 mg/kg | Cisplatin-DNA adducts | Significantly fewer tubular cells with very high adduct levels. | |

| BDIX Rat Model with BT4C Glioma (in vivo) | Cisplatin (5 mg/kg) | 200 mg/kg | Cisplatin-DNA adducts in kidney cortex | Reduced number of tubular cells with extremely high adduct levels. |

Table 2: Modulation of Apoptosis and Cell Cycle by this compound

| Cell Line | Treatment | Endpoint | Observation | Reference |

| HCT116 (p53+/+) | This compound | Apoptosis | 3.5-4.2 times more resistant to this compound-induced apoptosis compared to p53- cells. | |

| HCT116 (p53+/+) | This compound | Cell Cycle | Induction of G1 arrest. | |

| HCT116 (p53-/-) | This compound | Apoptosis | Increased sensitivity to this compound-induced apoptosis. | |

| HCT116 (p53-/-) | This compound | Cell Cycle | No G1 arrest. | |

| Human Myeloid Leukemia K562 and NB4 cells | This compound (1 mM) | p53-mediated apoptosis | Dramatically reduced apoptosis. | |

| Chronic Myelogenous Leukaemia K562 cells | Idarubicin + this compound | Apoptosis | Potentiated apoptotic DNA fragmentation, chromatin condensation, and caspase-3 activity. |

Table 3: Anti-mutagenic Effects in the Drosophila SMART Assay

| Genotoxic Agent | This compound Concentration | Endpoint | Result | Reference |

| Fotemustine (8 µg/ml) | 1 and 2 µg/ml | Mutagenic and recombinagenic events | Significantly reduced the effects of fotemustine. |

Key Signaling Pathways Modulated by this compound

The anti-mutagenic and anti-carcinogenic effects of this compound are mediated through its interaction with several critical cellular signaling pathways.

Detailed Methodologies for Key Experiments

Alkaline Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage Assessment

This protocol is adapted from methodologies used in studies evaluating this compound's protective effects against DNA damaging agents.

Objective: To quantify DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells treated with a genotoxic agent with or without this compound pretreatment.

Materials:

-

Fully frosted microscope slides

-

Normal melting point (NMP) agarose (1% in PBS)

-

Low melting point (LMP) agarose (0.7% in PBS)

-

Lysis solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, 1% Triton X-100, 10% DMSO (pH 10)

-

Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM EDTA (pH > 13)

-

Neutralization buffer: 0.4 M Tris-HCl (pH 7.5)

-

DNA staining solution (e.g., ethidium bromide, SYBR Green)

-

Cell culture medium, PBS, trypsin

-

This compound and the genotoxic agent of interest

-

Horizontal gel electrophoresis unit

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Preparation and Treatment:

-

Culture cells to the desired confluency.

-

Pre-treat a subset of cells with the desired concentration of this compound for a specified duration (e.g., 30 minutes).

-

Expose both this compound-pretreated and non-pretreated cells to the genotoxic agent for the intended time. Include untreated control groups.

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

-

-

Slide Preparation:

-

Coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.

-

Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose at 37°C.

-

Pipette the cell-agarose mixture onto the pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

-

DNA Unwinding and Electrophoresis:

-

Gently rinse the slides with distilled water.

-

Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

-

Perform electrophoresis at ~25 V and 300 mA for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Carefully remove the slides from the tank and immerse them in neutralization buffer for 5-10 minutes.

-

Stain the slides with a DNA-binding fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Capture images of at least 50-100 randomly selected cells per slide.

-

Use specialized image analysis software to quantify the extent of DNA migration (comet tail) relative to the amount of DNA in the head. Common parameters include tail length, tail moment, and percentage of DNA in the tail.

-

Immunofluorescence Microscopy of γH2AX and 53BP1 for DNA Double-Strand Break Analysis

This protocol is based on established methods for detecting DNA double-strand breaks (DSBs) and can be applied to assess this compound's effect on their formation and repair.

Objective: To visualize and quantify the formation and resolution of DNA DSBs by detecting the co-localization of γH2AX and 53BP1 foci in cell nuclei.

Materials:

-

Cells cultured on coverslips

-

This compound and a DSB-inducing agent (e.g., ionizing radiation)

-

Fixation solution: 4% paraformaldehyde in PBS

-

Permeabilization solution: 0.2-0.5% Triton X-100 in PBS

-

Blocking solution: 5% BSA or 10% normal goat serum in PBS

-

Primary antibodies: Rabbit anti-γH2AX and Mouse anti-53BP1

-

Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

-

Pre-treat with this compound as required.

-

Induce DSBs (e.g., by irradiation) and incubate for various time points to assess repair kinetics.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate the cells with a cocktail of primary antibodies (anti-γH2AX and anti-53BP1) diluted in blocking solution overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with a cocktail of corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence or confocal microscope.

-

Count the number of co-localized γH2AX and 53BP1 foci per nucleus. An automated image analysis software can be used for high-throughput quantification.

-

Drosophila Somatic Mutation and Recombination Test (SMART)

This in vivo assay is used to assess the genotoxic and anti-genotoxic potential of chemical compounds.

Objective: To determine if this compound can reduce the frequency of somatic mutations and recombination induced by a known mutagen in Drosophila melanogaster.

Materials:

-

Drosophila melanogaster strains: one carrying the mwh (multiple wing hairs) marker and another with the flr³ (flare) marker.

-

Standard Drosophila medium

-

The mutagen of interest and this compound

-

Vials for crossing and treatment

-

Dissecting microscope

-

70% ethanol

Procedure:

-

Crosses and Egg Laying:

-

Set up crosses between virgin flr³ females and mwh males.

-

Allow the flies to lay eggs in vials containing standard medium for a defined period (e.g., 8 hours).

-

-

Larval Treatment:

-

After 72 hours, transfer the third-instar larvae to new vials containing the treatment medium.

-

Prepare different treatment groups: negative control (medium only), positive control (mutagen only), and co-treatment groups (mutagen + different concentrations of this compound).

-

The compounds are typically mixed into a solution of instant Drosophila medium.

-

-

Development and Fly Collection:

-

Allow the larvae to feed on the treatment medium until pupation.

-

Collect the emerging adult flies and store them in 70% ethanol.

-

-

Wing Preparation and Scoring:

-

Remove the wings from the adult flies and mount them on microscope slides.

-

Under a dissecting microscope (400x magnification), score the wing surfaces for the presence of mutant clones (spots).

-

Identify and count:

-

Small single spots (1-2 affected cells)

-

Large single spots (>2 affected cells)

-

Twin spots (adjacent mwh and flr³ spots)

-

-

-

Data Analysis:

-

Calculate the frequency of each type of spot per wing for each treatment group.

-

Use appropriate statistical tests (e.g., Chi-squared test or Fisher's exact test) to compare the spot frequencies between the mutagen-only group and the co-treatment groups to determine the anti-mutagenic effect of this compound.

-

Conclusion and Future Directions

This compound's anti-mutagenic and anti-carcinogenic properties are well-documented and stem from a sophisticated and multi-pronged mechanism of action. Its ability to be selectively activated in normal tissues makes it a highly targeted agent for protecting against the genotoxic effects of cancer therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the preventative potential of this compound.

Future research should focus on several key areas:

-

Optimization of Dosing and Delivery: Investigating novel delivery systems and dosing schedules to maximize the anti-mutagenic effects while minimizing potential side effects.

-

Combination Strategies: Exploring the synergistic effects of this compound with other chemopreventive agents.

-

Clinical Trials: Designing and conducting clinical trials specifically aimed at evaluating the efficacy of this compound in reducing the incidence of therapy-related secondary cancers in high-risk patient populations.

-

Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to benefit from this compound's protective effects.

A deeper understanding and strategic application of this compound's anti-mutagenic and anti-carcinogenic properties hold the promise of significantly improving the long-term outcomes and quality of life for cancer patients.

References

- 1. This compound: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Selective Cytoprotection of Normal Tissues by Amifostine: A Technical Guide

Executive Summary: The clinical utility of many potent anticancer agents, including radiotherapy and chemotherapy, is frequently constrained by dose-limiting toxicities to normal tissues. Amifostine (WR-2721) is a broad-spectrum cytoprotective agent approved to mitigate these toxicities. It is an organic thiophosphate prodrug that is selectively activated in normal tissues to its active metabolite, WR-1065. This selectivity is primarily attributed to the higher activity of membrane-bound alkaline phosphatase in healthy tissues compared to most tumors. Once activated, WR-1065 employs a multi-faceted mechanism to protect cells, including scavenging of cytotoxic free radicals, donation of hydrogen atoms to repair damaged DNA, induction of transient hypoxia, and modulation of key signaling pathways involved in cell cycle regulation and apoptosis, such as p53 and NF-κB. This guide provides an in-depth review of the mechanisms, efficacy, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Cytotoxicity in Cancer Therapy

A fundamental challenge in oncology is the narrow therapeutic index of most cytotoxic regimens, which struggle to differentiate between malignant and healthy, rapidly dividing cells.[1] This lack of selectivity leads to significant patient morbidity, including nephrotoxicity, neurotoxicity, myelosuppression, mucositis, and xerostomia, often necessitating dose reductions or treatment delays that can compromise therapeutic efficacy.[2][3] The development of agents that can selectively protect normal tissues from the damaging effects of radiation and chemotherapy, without compromising anti-tumor activity, represents a critical advancement in supportive cancer care.[3][4] this compound is the first and only clinically approved broad-spectrum cytoprotective agent designed to meet this need.

This compound: Mechanism of Selective Activation and Uptake

This compound is administered as an inactive phosphorylated prodrug. Its selective action is a direct consequence of its differential metabolism in normal versus tumor tissues, a process governed by several physiological factors.

The Role of Alkaline Phosphatase

The conversion of this compound to its active, free-thiol metabolite, WR-1065, is catalyzed by the enzyme alkaline phosphatase (ALP). This enzyme is highly expressed on the cell membranes of normal tissues, particularly in the capillary endothelium. In contrast, tumor tissues often exhibit significantly lower ALP activity. This differential expression is the primary driver for the selective activation of this compound in healthy tissues.

Differential Microenvironment

Several characteristics of the tumor microenvironment further enhance this selectivity:

-

Hypovascularity: Tumors typically have a poorly organized and less extensive vascular network compared to normal tissues, which can impair the delivery of this compound.

-

Low pH: The interstitial pH in tumors is often acidic, which is suboptimal for the activity of alkaline phosphatase.

-

Hypoxia: The hypoxic state of many tumors can also contribute to reduced metabolic activation.

These factors collectively result in a significantly higher concentration of the active WR-1065 metabolite in normal tissues—by as much as 100-fold—compared to tumor tissues, forming the basis of its selective cytoprotection.

Molecular Mechanisms of Cytoprotection

Once concentrated inside normal cells, WR-1065 exerts its protective effects through multiple, complementary mechanisms.

-

Free Radical Scavenging: WR-1065 is a potent scavenger of oxygen-free radicals generated by both radiotherapy and certain chemotherapeutic agents. Its sulfhydryl group readily donates a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing damage to critical cellular components like DNA, lipids, and proteins.

-

DNA Protection and Repair: WR-1065 can bind to DNA, stabilizing it in a more compact and less vulnerable form. It also chemically repairs DNA damage by donating a hydrogen atom to DNA radicals. Furthermore, studies suggest it can facilitate DNA repair processes and upregulate proteins involved in DNA repair.

-

Induction of Hypoxia: The auto-oxidation of WR-1065 to its disulfide metabolite (WR-33278) consumes intracellular oxygen, inducing a state of transient, localized hypoxia. This reduction in oxygen tension makes cells less sensitive to the damaging effects of ionizing radiation.

-

Modulation of Signaling Pathways: WR-1065 influences key cellular signaling pathways. It can activate transcription factors like NF-κB and AP-1 and modulate the p53 pathway. Activation of p53 in normal cells can lead to temporary cell cycle arrest, allowing more time for DNA repair before replication, a protective effect not observed in many malignant cells with mutated p53.

Efficacy Data from Preclinical and Clinical Studies

Numerous studies have quantified the protective effects of this compound against toxicities induced by radiotherapy and chemotherapy across various normal tissues.

Radioprotection

This compound has demonstrated significant efficacy in reducing toxicities associated with radiation therapy, particularly for head and neck, and lung cancers.

Table 1: Summary of this compound Efficacy in Radiotherapy

| Toxicity | Cancer Type | Treatment Regimen | This compound Dose | Key Finding | Reference |

|---|---|---|---|---|---|

| Xerostomia (Acute) | Head and Neck | RT (50-70 Gy) | 200 mg/m² IV daily | Reduced Grade ≥2 from 78% to 51% (p < 0.0001) | |

| Xerostomia (Chronic) | Head and Neck | RT (50-70 Gy) | 200 mg/m² IV daily | Reduced Grade ≥2 from 57% to 34% at 1 year (p = 0.002) | |

| Esophagitis | Non-Small Cell Lung Cancer (NSCLC) | Concurrent Chemoradiotherapy (RCT) | 300 mg/m² IV daily | Reduced Grade ≥3 from 84.4% to 38.9% (p < 0.001) | |

| Pneumonitis (Acute) | NSCLC | Concurrent RCT | 300 mg/m² IV daily | Reduced Grade ≥3 from 56.3% to 19.4% (p = 0.002) | |

| Mucositis | Head and Neck | RT | 200 mg/m² IV daily | Results are conflicting; some studies show no significant reduction, while meta-analyses suggest benefit. |

| Leukopenia | Head and Neck | RT (60-70 Gy) | 200 mg/m² IV daily | Prevented decrease in leukocyte counts observed in control group (p = 0.03). | |

Chemoprotection

This compound provides protection against cumulative toxicities from platinum-based and alkylating agents without attenuating their antitumor effects.

Table 2: Summary of this compound Efficacy in Chemotherapy

| Toxicity | Cancer Type | Treatment Regimen | This compound Dose | Key Finding | Reference |

|---|---|---|---|---|---|

| Nephrotoxicity | Ovarian | Cisplatin (100 mg/m²) + Cyclophosphamide | 910 mg/m² IV | Significantly reduced cumulative renal toxicity; prevented >40% decrease in creatinine clearance. | |

| Nephrotoxicity | Solid Tumors | Cisplatin (50 mg/m²) + Ifosfamide | 910 mg/m² IV | Prevented >30% reduction in median GFR observed in control group (p < 0.001). | |

| Neutropenia | Ovarian | Cisplatin + Cyclophosphamide | 910 mg/m² IV | Significantly reduced hematological toxicities and treatment delays. |

| Neurotoxicity & Ototoxicity | Various | Platinum-based agents | N/A | Data are insufficient to recommend this compound for routine protection against these toxicities. | |

Key Experimental Protocols

Evaluating the efficacy and mechanism of cytoprotective agents like this compound requires a suite of specialized in vitro and in vivo assays.

Analysis of this compound and WR-1065 by HPLC-MS/MS

This protocol outlines the quantification of this compound and its active metabolite WR-1065 in biological matrices (e.g., plasma, tissue homogenates).

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer on ice.

-

To an aliquot of plasma or tissue homogenate, add an internal standard (e.g., a structural analog).

-

Precipitate proteins by adding an excess of cold acetonitrile or methanol.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis. For total WR-1065, a reduction step with a reagent like dithiothreitol (DTT) is required prior to protein precipitation to cleave disulfide bonds.

-

-

Chromatography:

-

Inject the prepared sample onto a reverse-phase C18 or a HILIC analytical column.

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometry:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific parent-to-daughter ion transitions for this compound, WR-1065, and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Construct a standard curve using known concentrations of this compound and WR-1065 in the same biological matrix.

-

Calculate the concentration in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

-

Quantification of DNA Damage: Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.

-

Cell Preparation:

-

Treat cultured cells with the cytotoxic agent (e.g., radiation, cisplatin) with or without this compound pre-treatment.

-

Harvest cells and prepare a single-cell suspension at a concentration of ~1 x 10⁵ cells/mL in ice-cold PBS.

-

-

Embedding:

-

Mix ~25 µL of the cell suspension with ~250 µL of molten low-melting-point (LMP) agarose at 37°C.

-

Pipette 50-75 µL of this mixture onto a pre-coated microscope slide (CometSlide™ or similar).

-

Allow the agarose to solidify at 4°C for 30 minutes.

-

-

Lysis:

-

Immerse the slides in a chilled lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

-

DNA Unwinding and Electrophoresis:

-

Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13).

-

Allow the DNA to unwind for 20-40 minutes.

-

Apply a voltage of ~1 V/cm (e.g., 25 V) for 30 minutes.

-

-

Neutralization and Staining:

-

Carefully remove slides and wash them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

-

-

Analysis:

-

Visualize slides using a fluorescence microscope.

-

Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment, which are proportional to the amount of DNA damage.

-

Quantification of DNA Double-Strand Breaks: γH2AX Foci Staining

Immunofluorescence staining for phosphorylated histone H2AX (γH2AX) is a highly specific method for visualizing and quantifying DNA double-strand breaks (DSBs).

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat cells as required (e.g., this compound followed by ionizing radiation).

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS and block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin [BSA] in PBS) for 1 hour.

-

Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1-2 hours at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslip onto a microscope slide using an antifade mounting medium containing a nuclear counterstain like DAPI.

-

Acquire images using a fluorescence or confocal microscope.

-

-

Quantification:

-

Count the number of distinct fluorescent foci within each cell nucleus. Each focus represents a DSB. Automated image analysis software (e.g., Fiji/ImageJ) can be used for high-throughput, unbiased quantification.

-

Cell Viability Assessment: Clonogenic Survival Assay

This assay is the gold standard for measuring cell reproductive death after cytotoxic treatment.

-

Cell Seeding:

-

Prepare a single-cell suspension from a logarithmically growing cell culture.

-

Count the cells accurately.

-

Plate a precise number of cells into 6-well plates or 100-mm dishes. The number of cells seeded will vary depending on the expected toxicity of the treatment (e.g., 200 cells for control, 400 for 2 Gy, 1000 for 4 Gy, etc.) to yield 50-150 colonies per dish.

-

-

Treatment:

-

Allow cells to attach for several hours or overnight.

-

Treat the cells with the cytotoxic agent (e.g., graded doses of radiation) with or without this compound pre-treatment.

-

-

Incubation:

-